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Compound of Interest

Compound Name: (R)-2-Bromooctane

Cat. No.: B1611525

A comprehensive analysis of the spectral data for (R)-2-Bromooctane is crucial for its
identification, characterization, and application in various scientific fields, including chemical
research and drug development. This technical guide provides an in-depth overview of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data Summary

The following tables summarize the key quantitative data from the *H NMR, 13C NMR, IR, and
Mass Spectra of 2-Bromooctane. It is important to note that the provided NMR and MS data are
for the racemic mixture of 2-bromooctane, as stereoisomer-specific data for the (R)-enantiomer
Is not readily available. The chirality of the molecule does not significantly affect the chemical
shifts in standard NMR or the fragmentation pattern in mass spectrometry under normal
conditions.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data for 2-Bromooctane[1]
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.12 Sextet 1H H-2 (CH-Br)
~1.85 Multiplet 2H H-3 (CH2)
~1.71 Doublet 3H H-1 (CHs)
_ H-4, H-5, H-6, H-7
1.25-1.45 Multiplet 8H
(CH2)
~0.89 Triplet 3H H-8 (CHs)

Note: The spectrum was likely recorded in CDCIs. The chemical shifts are referenced to TMS at
0 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental $3C NMR data for 2-bromooctane is not readily available in the
searched literature, the following table provides predicted chemical shifts based on the analysis
of similar structures, such as 2-bromobutane.[2] These values serve as a reliable estimation for
the carbon environments in 2-bromooctane.

Table 2: Predicted 3C NMR Spectral Data for 2-Bromooctane
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Predicted Chemical Shift (8) ppm Carbon Assignment
~55 C-2 (CH-Br)

~40 C-3

~32 C-6

~29 C-5

~27 C-4

~25 C-1

~23 C-7

~14 C-8

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Bromooctane

Wavenumber

(cm—9) Intensity Vibration Functional Group
2958, 2927, 2857 Strong C-H Stretch Alkane (CHs, CH2)
1465, 1378 Medium C-H Bend Alkane (CHs, CH2)
644 Strong C-Br Stretch Alkyl Bromide

Note: The data corresponds to the gas-phase spectrum of 2-bromooctane.

Mass Spectrometry (MS)

The mass spectrum of 2-bromooctane is characterized by the presence of two molecular ion
peaks of nearly equal intensity due to the two stable isotopes of bromine (7°Br and 81Br).

Table 4: Major Fragments in the Electron lonization Mass Spectrum of 2-Bromooctane[1]
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miz Relative Intensity (%) Proposed Fragment
192/194 ~1 [M]* (Molecular lon)
113 ~30 [CsH17]* (Loss of Br)
71 ~82 [CsHa1]*

57 100 [CaHo]* (Base Peak)
43 ~63 [CsH7]*

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 2-bromooctane (typically 5-25 mgq) is prepared in a
deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (0 ppm).

e 'H NMR Acquisition:
o The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
o A standard single-pulse experiment is used.

o Typical acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time
of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-

noise ratio.
e 13C NMR Acquisition:

o The spectrum is acquired on the same spectrometer.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A proton-decoupled pulse program is typically used to simplify the spectrum to single
peaks for each unique carbon.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (e.g., 2 seconds) are required. The spectral width is typically
0 to 220 ppm.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard (TMS). For H NMR, the signals are integrated to determine the relative number of
protons.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 2-bromooctane, a thin film is prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

o Data Acquisition:
o A Fourier Transform Infrared (FTIR) spectrometer is used.
o Abackground spectrum of the clean, empty salt plates is recorded first.

o The sample is then placed in the spectrometer's sample compartment, and the sample
spectrum is recorded.

o The instrument measures the interference pattern of the infrared beam after it passes
through the sample.

o Data Processing: The instrument's software performs a Fourier transform on the
interferogram to produce the final IR spectrum, which is typically plotted as transmittance or
absorbance versus wavenumber (cm~1). The background spectrum is automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or
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through a direct insertion probe which is heated to vaporize the sample.

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV) in a technique known as Electron lonization (El). This
process removes an electron from the molecule, creating a positively charged molecular ion
(M*) and causing fragmentation.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge
ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value. The
resulting data is displayed as a mass spectrum, which is a plot of relative intensity versus
m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (R)-2-Bromooctane.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1611525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis of (R)-2-Bromooctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1611525?utm_src=pdf-body-img
https://www.benchchem.com/product/b1611525?utm_src=pdf-body
https://www.benchchem.com/product/b1611525?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. 2-Bromooctane(557-35-7) 1H NMR [m.chemicalbook.com]

e 2.13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical
shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc
brown's advanced organic chemistry revision notes [docbrown.info]

 To cite this document: BenchChem. [Spectral data for (R)-2-Bromooctane (NMR, IR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611525#spectral-data-for-r-2-bromooctane-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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